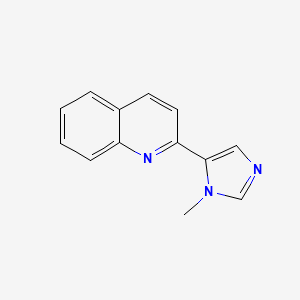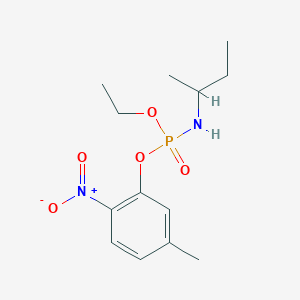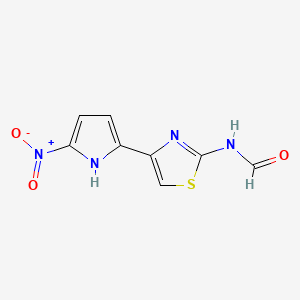![molecular formula C25H52N2O4 B15345677 Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]- CAS No. 61702-64-5](/img/structure/B15345677.png)
Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-, also known as N-[(2-[bis(2-hydroxyethyl)amino]ethoxy)methyl]octadecanamide, is a chemical compound with the molecular formula C24H49NO4. It is a derivative of octadecanamide, which is a fatty acid amide, and it contains hydroxyl groups that make it a hydrophilic molecule.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with octadecanoic acid. The acid is first converted to its acid chloride using thionyl chloride, followed by reaction with 2,2'-[(2-hydroxyethyl)imino]diethanol to form the desired amide.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors and controlled conditions to ensure the purity and yield of the compound. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Ethers, esters, and other functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its hydrophilic nature makes it useful in reactions requiring water-soluble intermediates. Biology: It can be used as a probe in biological studies to understand lipid interactions and membrane dynamics. Medicine: Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. Its molecular targets include cell membranes and lipid bilayers, where it can disrupt or stabilize structures. The pathways involved include membrane fusion, vesicle formation, and lipid signaling.
Comparaison Avec Des Composés Similaires
N-[(2-hydroxyethyl)octadecanamide]: Similar in structure but lacks the bis(2-hydroxyethyl)amino group.
N-[(2-hydroxyethyl)hexadecanamide]: A shorter chain analog with similar properties.
N-[(2-hydroxyethyl)oleamide]: Contains an unsaturated fatty acid chain.
Uniqueness: Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-, is unique due to its bis(2-hydroxyethyl)amino group, which provides additional hydrophilic character and potential for more complex interactions compared to its analogs.
Propriétés
Numéro CAS |
61702-64-5 |
|---|---|
Formule moléculaire |
C25H52N2O4 |
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
N-[2-[bis(2-hydroxyethyl)amino]ethoxymethyl]octadecanamide |
InChI |
InChI=1S/C25H52N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(30)26-24-31-23-20-27(18-21-28)19-22-29/h28-29H,2-24H2,1H3,(H,26,30) |
Clé InChI |
ZFTNSSDKWRIVEY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCOCCN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine](/img/structure/B15345597.png)
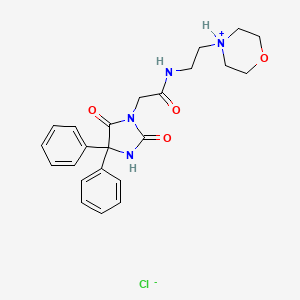
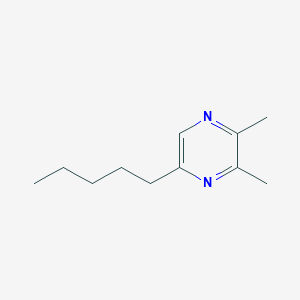
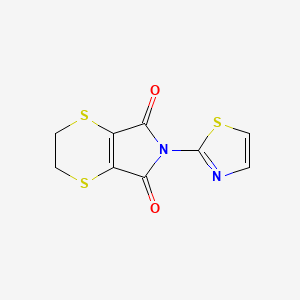
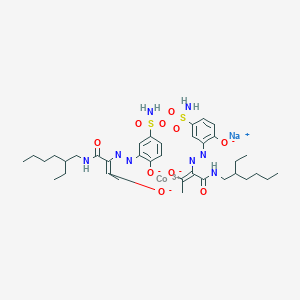
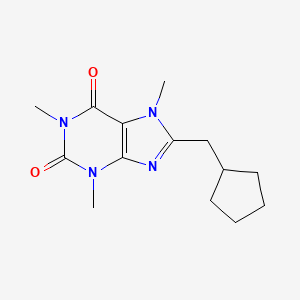

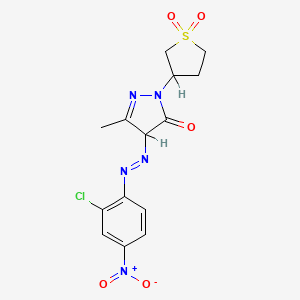
![[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate](/img/structure/B15345668.png)
